molecular formula C5H9NO B14248216 (3R)-4-Hydroxy-3-methylbutanenitrile CAS No. 217189-83-8

(3R)-4-Hydroxy-3-methylbutanenitrile

Cat. No.: B14248216
CAS No.: 217189-83-8
M. Wt: 99.13 g/mol
InChI Key: ASRMXDBLGXVLGD-RXMQYKEDSA-N
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Description

(3R)-4-Hydroxy-3-methylbutanenitrile is an organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Hydroxy-3-methylbutanenitrile can be achieved through several methods. One common approach involves the stereoselective reduction of 4-hydroxy-3-methylbutanenitrile using chiral catalysts. Another method includes the use of enzymatic processes to achieve the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or crystallization to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Hydroxy-3-methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-4-Hydroxy-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3R)-4-Hydroxy-3-methylbutanenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-Hydroxy-3-methylbutanenitrile: The enantiomer of (3R)-4-Hydroxy-3-methylbutanenitrile, with different stereochemistry.

    4-Hydroxy-3-methylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of a nitrile group.

    3-Methyl-4-hydroxybutanal: Another related compound with an aldehyde group.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

217189-83-8

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(3R)-4-hydroxy-3-methylbutanenitrile

InChI

InChI=1S/C5H9NO/c1-5(4-7)2-3-6/h5,7H,2,4H2,1H3/t5-/m1/s1

InChI Key

ASRMXDBLGXVLGD-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC#N)CO

Canonical SMILES

CC(CC#N)CO

Origin of Product

United States

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